

# B026 Inhibitor Selectivity Profile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: B026

Cat. No.: B15142409

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## Introduction

**B026** is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).<sup>[1][2]</sup> These two proteins are highly homologous transcriptional co-activators that play a crucial role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. **B026** was identified through an artificial-intelligence-assisted drug discovery pipeline and has demonstrated significant anti-tumor activity in preclinical models.<sup>[2]</sup> This technical guide provides a comprehensive overview of the selectivity profile of **B026**, including its on-target potency, cellular activity, and the methodologies used for its evaluation.

## Data Presentation

### On-Target Enzymatic Activity

The inhibitory activity of **B026** against the primary targets, p300 and CBP, was determined through enzymatic assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate the high potency of **B026** for these histone acetyltransferases.

Target	IC50 (nM)
p300	1.8[1][2]
CBP	9.5[1][2]

## Cellular Anti-proliferative Activity

The anti-proliferative effects of **B026** have been evaluated in a panel of cancer cell lines. The IC50 values from these cell-based assays indicate that **B026** effectively inhibits the growth of various cancer cell types, with particular potency in hematological and androgen receptor-positive prostate cancer lines.

Cell Line	Cancer Type	IC50 (nM)
Maver-1	Mantle Cell Lymphoma	2.6[1]
MV-4-11	Acute Myeloid Leukemia	4.2[1]
22Rv1	Prostate Cancer	4.4[1]
LnCaP-FGC	Prostate Cancer	9.8[1]
Kasumi-1	Acute Myeloid Leukemia	40.5[1]
K562	Chronic Myeloid Leukemia	104.4[1]

## Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for **B026** against a broad panel of kinases and other enzymes is not publicly available in the reviewed literature. For potent inhibitors like **B026**, thorough off-target screening is a critical step in preclinical development to assess potential side effects and to understand the full mechanism of action. The selectivity of histone acetyltransferase inhibitors is a known challenge, with some compounds exhibiting promiscuous activity. Therefore, the interpretation of cellular effects should consider the possibility of off-target interactions until a comprehensive selectivity screen is available.

## Experimental Protocols

## p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against p300/CBP HAT activity.

### Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- [<sup>3</sup>H]-Acetyl-CoA (radiolabeled)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- **B026** inhibitor (or other test compounds)
- P81 phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

### Procedure:

- Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme, and the histone peptide substrate.
- Add serial dilutions of **B026** or control compounds to the reaction mixture.
- Initiate the reaction by adding a mixture of Acetyl-CoA and [<sup>3</sup>H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.
- Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [ $^3\text{H}$ ]-Acetyl-CoA.
- Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

## In Vitro Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of **B026** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **B026** inhibitor
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Treat the cells with a serial dilution of **B026** (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

## Western Blot Analysis of H3K27 Acetylation

This protocol details the procedure to measure the effect of **B026** on the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key substrate of p300/CBP.

Materials:

- Cancer cells treated with **B026**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Lyse the treated cells with RIPA buffer and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.
- Quantify the band intensities to determine the change in H3K27Ac levels upon **B026** treatment.

## RT-qPCR Analysis of MYC Expression

This protocol outlines the steps to quantify the expression of the MYC oncogene, a downstream target of the p300/CBP pathway, following treatment with **B026**.

#### Materials:

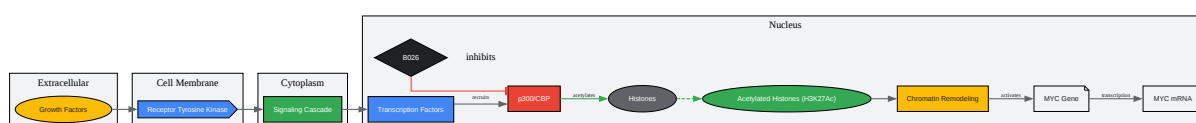
- Cancer cells treated with **B026**
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for MYC and a reference gene (e.g., GAPDH or ACTB)

- RT-qPCR instrument

Procedure:

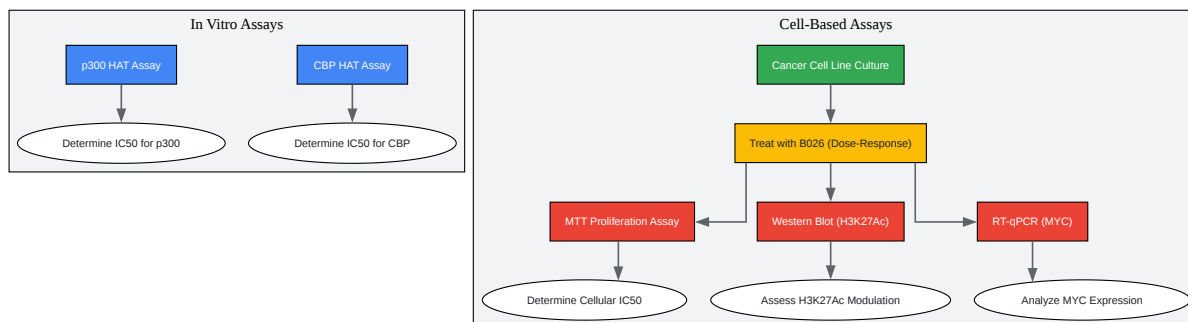
- Extract total RNA from treated and control cells.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using the synthesized cDNA, specific primers for MYC and a reference gene, and a qPCR master mix.
- The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the qPCR data using the comparative Ct ( $\Delta\Delta C_t$ ) method to determine the relative fold change in MYC expression in **B026**-treated samples compared to controls, normalized to the reference gene.

## Mandatory Visualization



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Caption: **B026** mechanism of action in the p300/CBP signaling pathway.



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Caption: Experimental workflow for evaluating the selectivity and activity of **B026**.

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## References

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